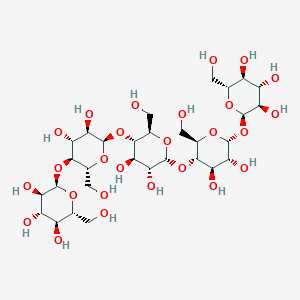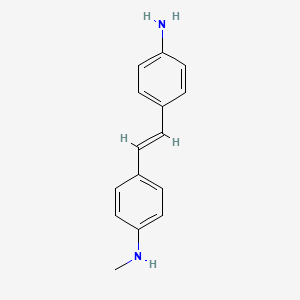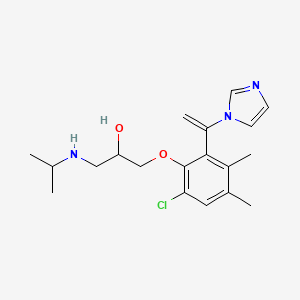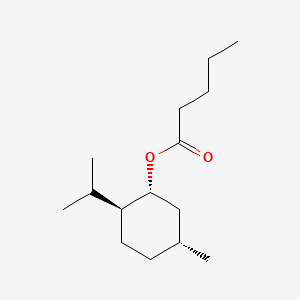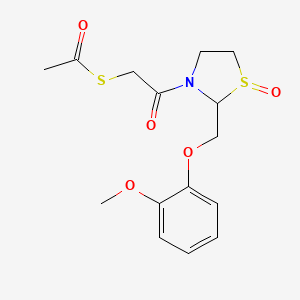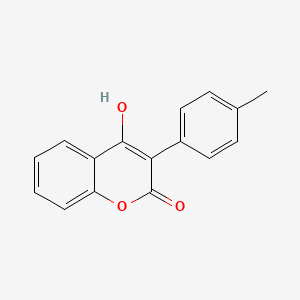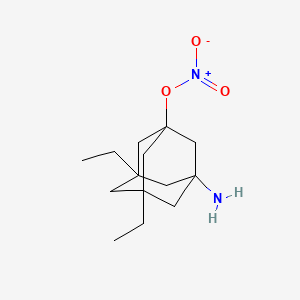
Nitromemantine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitromemantine, also known by its developmental code name YQW-36, is a derivative of memantine. It was developed in 2006 for the treatment of Alzheimer’s disease. This compound has shown promise in reducing excitotoxicity mediated by the over-activation of the glutamatergic system by blocking NMDA receptors .
Méthodes De Préparation
Nitromemantine is synthesized through a series of chemical reactions starting from memantine. The synthetic route involves the nitration of memantine to introduce a nitrate group. The reaction conditions typically involve the use of nitric acid and a suitable solvent under controlled temperature and pressure conditions . Industrial production methods would likely involve scaling up this process while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Nitromemantine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the nitrate group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Nitromemantine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of nitration on the pharmacological properties of memantine derivatives.
Industry: The compound’s unique properties make it a candidate for developing new neuroprotective drugs.
Mécanisme D'action
Nitromemantine acts as a low-affinity voltage-dependent uncompetitive antagonist at glutamatergic NMDA receptors. It selectively inhibits extrasynaptic NMDA receptors while sparing normal physiological synaptic NMDA receptor activity. This selective inhibition results in fewer side effects and greater neuroprotective action. The nitrate group of this compound binds to a second site on the extrasynaptic NMDA receptor, enhancing its effectiveness .
Comparaison Avec Des Composés Similaires
Nitromemantine is compared with other similar compounds such as:
Neramexane: Another NMDA receptor antagonist, but with different pharmacological properties.
Amantadine: Used primarily as an antiviral and antiparkinsonian agent, it also shares structural similarities with memantine.
This compound’s uniqueness lies in its dual action of blocking NMDA receptors and binding to a second site on the receptor, which enhances its neuroprotective effects .
Propriétés
Numéro CAS |
765890-91-3 |
|---|---|
Formule moléculaire |
C14H24N2O3 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(3-amino-5,7-diethyl-1-adamantyl) nitrate |
InChI |
InChI=1S/C14H24N2O3/c1-3-11-5-12(4-2)7-13(15,6-11)10-14(8-11,9-12)19-16(17)18/h3-10,15H2,1-2H3 |
Clé InChI |
SENUTBBWBZZNRT-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC3(CC(C1)(CC(C2)(C3)O[N+](=O)[O-])N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


